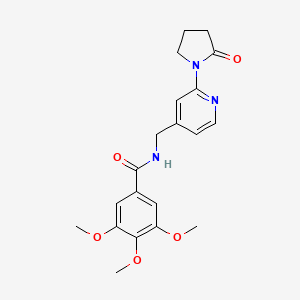

3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound with the molecular formula C20H22N2O5 and a molecular weight of 370.40 g/mol This compound is characterized by the presence of three methoxy groups attached to a benzamide core, along with a pyrrolidinyl-pyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with an amine to form the benzamide core.

Introduction of the Pyrrolidinyl-Pyridine Moiety: The pyrrolidinyl-pyridine moiety is synthesized separately and then coupled with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is C22H26N2O6, with a molecular weight of 414.5 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives in cancer therapy. Compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in tumor growth. For instance, derivatives with similar structural motifs have shown promising results as RET kinase inhibitors, which are crucial in certain types of cancers .

Neuropharmacological Effects

The presence of a pyrrolidine moiety suggests potential interactions with neurotransmitter systems. Research indicates that related compounds can modulate GABA receptors, which play a significant role in neurological disorders. The ability of such compounds to alter receptor activity positions them as candidates for treating conditions like anxiety and depression .

Structure-Activity Relationships (SAR)

The pharmacological efficacy of this compound is influenced by its structure. Studies have demonstrated that modifications at specific positions on the benzamide backbone can enhance binding affinity and selectivity towards biological targets . This insight is critical for the rational design of more effective derivatives.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, including the formation of the oxopyrrolidine ring and subsequent coupling reactions to form the final product. Optimization strategies focus on improving yield and purity while maintaining biological activity .

Polymer Chemistry

Compounds like this compound can serve as monomers or additives in polymer formulations. Their unique chemical properties may enhance the mechanical strength and thermal stability of polymers .

Nanotechnology

In nanotechnology, such compounds can be utilized to functionalize nanoparticles for targeted drug delivery systems. The ability to attach biologically active molecules to nanoparticles enhances their therapeutic efficacy by improving solubility and bioavailability .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,5-Trimethoxy-N-(2-methyl-2-propenyl)benzamide

- 3,4,5-Trimethoxy-N-(2-pyridinyl)benzamide hydrochloride

- 3,4,5-Trimethoxy-N-(4-phenoxyphenyl)benzamide

- 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide

Uniqueness

3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinyl-pyridine moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Actividad Biológica

3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1036675-03-2

- Molecular Formula : C20H22N2O5

- Molecular Weight : 370.4 g/mol

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of cancer therapy and antimicrobial effects. Below are summarized findings from diverse sources.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies with benzamide derivatives have shown that certain modifications can enhance their potency against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Case Study : A derivative with a similar structure demonstrated an IC50 value of 20.47 μM against MGC-803 (gastric cancer), indicating promising antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated:

- Activity Against Bacteria : In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antimicrobial agents .

- Structure–Activity Relationship : The presence of electron-donating groups (like methoxy) on the phenyl ring has been correlated with increased antibacterial activity .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : Similar benzamide derivatives have been shown to inhibit kinases critical for tumor growth and survival .

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells, suggesting a dual mechanism involving both growth inhibition and programmed cell death .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-26-15-10-14(11-16(27-2)19(15)28-3)20(25)22-12-13-6-7-21-17(9-13)23-8-4-5-18(23)24/h6-7,9-11H,4-5,8,12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLHLUFGVKBRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.